
(2-(Aminomethyl)phenyl)boronic acid
Descripción general
Descripción
“(2-(Aminomethyl)phenyl)boronic acid” is a boronic acid derivative. It has been used as a reactant for the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It has also been used in the preparation of designed boronate ligands for glucose-selective holographic sensors .
Synthesis Analysis
The synthesis of “(2-(Aminomethyl)phenyl)boronic acid” has been reported in several studies. One efficient process for the synthesis of this compound involves borylation, oxidation, nitration, esterification, and hydrogenation . Another method involves functionalizing synthetic peptides with boronic acids using solid-phase and solution-phase chemistries by alkylating a secondary amine with o-(bromomethyl)phenylboronic acid .Molecular Structure Analysis
The molecular formula of “(2-(Aminomethyl)phenyl)boronic acid” is C7H10BNO2 . The molecular weight is 150.97 g/mol . The InChI string is InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Aminomethyl)phenyl)boronic acid” include a molecular weight of 150.97 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, and a topological polar surface area of 66.5 Ų .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including “(2-(Aminomethyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research, including various sensing applications . The key interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the use of boronic acids for the manipulation of proteins and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and modification . This can involve processes such as the electrophoresis of glycated molecules .
Separation Technologies
Boronic acids are also used in separation technologies . This can involve the use of boronic acids for the separation of different compounds based on their interactions with the boronic acid .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . This can involve the use of boronic acids in the development of new drugs and treatments .
Suzuki–Miyaura Coupling
“(2-(Aminomethyl)phenyl)boronic acid” can be used in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction that is widely applied in carbon–carbon bond forming reactions .
Incorporation into Peptides
Current approaches for incorporating boronic acids into peptides require the synthesis of commercially unavailable pinacol-protected boronate ester amino acid building blocks, amidation of small-molecule amine-containing boronic acids, or reductive amination of amine residues with 2-formylphenyl boronic acid .
Antiviral Drug Development
Boronic acids, including “(2-(Aminomethyl)phenyl)boronic acid”, can be used in the development of antiviral drugs . For example, the flavivirus proteases, which belong to the trypsin-like serine protease family, are attractive targets for developing antiviral drugs .
Mecanismo De Acción
Mode of Action
The compound is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organic group of the boronic acid is transferred from boron to palladium .
Pharmacokinetics
The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH .
Result of Action
The primary result of the action of (2-(Aminomethyl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of (2-(Aminomethyl)phenyl)boronic acid is influenced by environmental factors such as pH and the presence of water . The compound’s stability can be compromised in aqueous environments, particularly at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
Propiedades
IUPAC Name |
[2-(aminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIUTNQGRDQRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586015 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Aminomethyl)phenyl)boronic acid | |
CAS RN |
248274-03-5 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



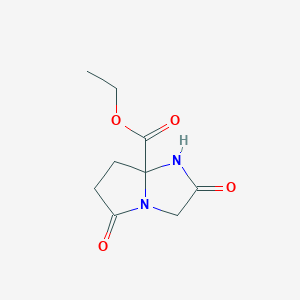
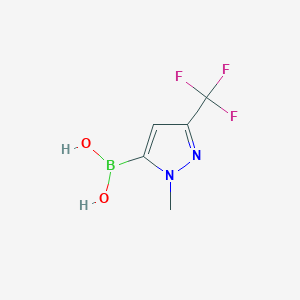
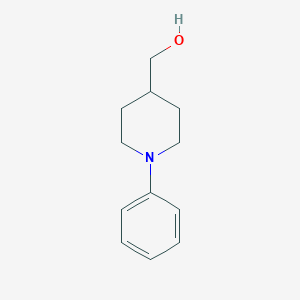
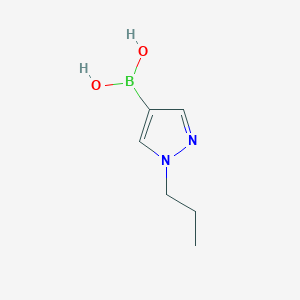
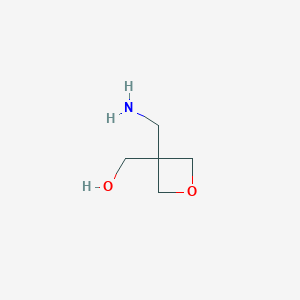
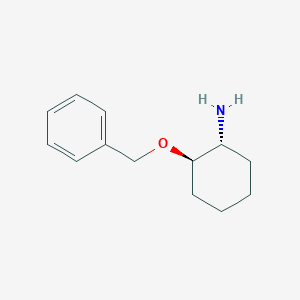
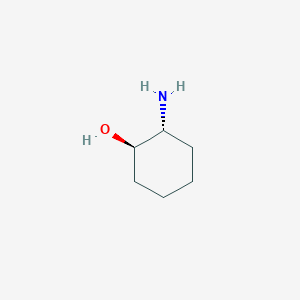

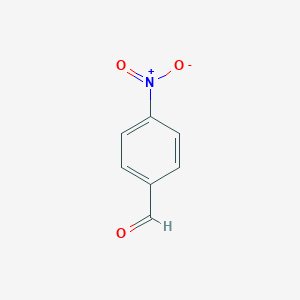

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)


